molecular formula C15H10Br2F3NO B2792203 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol CAS No. 477848-51-4

2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol

Cat. No.: B2792203
CAS No.: 477848-51-4
M. Wt: 437.054
InChI Key: DOQQUUUNUVMQCC-ODCIPOBUSA-N
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Description

2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol is a specialized organic compound belonging to the class of Schiff bases, characterized by an imine (-C=N-) functional group. This molecule integrates a salicylaldehyde-derived brominated phenolic ring with a 2-(trifluoromethyl)benzyl group, making it a versatile building block in coordination chemistry and materials science. Its primary research application is serving as a precursor for the synthesis of metal-organic complexes and ligands. The bromine substituents offer sites for further functionalization via cross-coupling reactions, while the imine nitrogen and phenolic oxygen atoms can coordinate to various metal centers to form complexes with potential catalytic or magnetic properties . The presence of the electron-withdrawing trifluoromethyl group can significantly influence the electronic characteristics of the resulting complexes, which is a key area of investigation for researchers developing new catalysts or advanced materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dibromo-6-[[2-(trifluoromethyl)phenyl]methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2F3NO/c16-11-5-10(14(22)13(17)6-11)8-21-7-9-3-1-2-4-12(9)15(18,19)20/h1-6,8,22H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQQUUUNUVMQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=CC2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The trifluoromethyl group is introduced via electrophilic substitution, followed by the formation of the imino group through condensation reactions. Common reagents used in these reactions include bromine, trifluoromethylbenzene, and various amines .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The process involves the use of advanced catalytic systems and optimized reaction parameters to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis :
    • This compound serves as an essential building block in synthesizing complex organic molecules. Its unique structure allows for various transformations, such as oxidation, reduction, and substitution reactions.
  • Reagent in Organic Reactions :
    • It is utilized as a reagent in numerous organic reactions due to its ability to undergo electrophilic and nucleophilic substitutions. For instance, the bromine atoms can be substituted with other functional groups under appropriate conditions .

Biology

  • Development of Bioactive Molecules :
    • The compound is employed in the design and synthesis of bioactive molecules that exhibit potential therapeutic effects. Its trifluoromethyl group enhances biological activity and lipophilicity, making it suitable for pharmaceutical applications.
  • Biochemical Probes :
    • Due to its reactivity, 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol can act as a probe in biochemical studies to investigate enzyme activities or interactions within biological systems.

Materials Science

  • Advanced Material Synthesis :
    • In materials science, this compound is used to create advanced materials with tailored properties. Its unique functional groups facilitate the development of polymers and composites with specific characteristics like thermal stability and chemical resistance .
  • Catalysis :
    • The compound has applications in catalysis, where it can serve as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize reaction intermediates enhances reaction rates and selectivity.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific enzymes involved in disease pathways. For instance, analogs have been synthesized that show promise as selective inhibitors for carboxylesterases, indicating potential therapeutic applications in drug development .

Case Study 2: Material Development

A study focused on incorporating this compound into polymer matrices revealed enhanced mechanical properties and thermal stability of the resulting materials. The introduction of the trifluoromethyl group was found to significantly improve the material's performance under extreme conditions .

Summary of Reactions

Type of Reaction Products Formed Common Reagents Used
OxidationQuinonesPotassium permanganate
ReductionAminesSodium borohydride
SubstitutionVarious Functional GroupsNucleophiles (amines, thiols)

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and imino groups play crucial roles in binding to specific receptors or enzymes, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s structural analogs differ primarily in substituent positions and halogen types. Key comparisons include:

Compound Substituents Molecular Weight Key Properties
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol (Target) Br (2,4), CF₃ (ortho-benzyl) ~450 g/mol (est.) High lipophilicity; strong electron-withdrawing effects from CF₃
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol () Br (4), OCH₃ (2), CF₃ (meta-benzyl) 374.16 g/mol Lower molecular weight; methoxy improves solubility; meta-CF₃ reduces steric hindrance
2-Bromo-4-methoxy-6-(([4-(trifluoromethyl)phenyl]imino)methyl)benzenol () Br (2), OCH₃ (4), CF₃ (para-benzyl) 374.15 g/mol para-CF₃ enhances electronic delocalization; moderate logP (~3.3)
6-Fluoro-3-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]quinolin-2-ol (, Compound 35) F (6), CF₃ (ortho-benzyl), quinolinol core ~350 g/mol (est.) High antimycobacterial activity (MIC = 1.56 µg/mL); ortho-CF₃ optimizes binding
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol () Br (6), OCH₃ (4), benzodioxole group 364.19 g/mol Benzodioxole increases π-stacking potential; moderate H-bond acceptor capacity

Physicochemical Characteristics

  • Lipophilicity : Bromine atoms significantly increase logP values (e.g., : logP = 3.3). The target compound’s dual bromine substituents likely result in higher logP (~4.0), impacting membrane permeability .
  • Solubility : Methoxy-substituted analogs () show improved aqueous solubility compared to brominated derivatives due to reduced hydrophobicity .

Research Implications

  • Medicinal Chemistry : Ortho-substituted CF₃ and bromine groups may enhance antimicrobial and anticancer activities by improving target binding and metabolic stability.
  • Materials Science : The compound’s electronic properties make it a candidate for optoelectronic materials or catalysis, though bromine may limit thermal stability.

Q & A

Synthesis & Optimization

Basic Q1: What are the standard synthetic routes for 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol? Methodological Answer: The synthesis typically involves a multi-step sequence:

Condensation: Reacting 2,4-dibromo-6-formylphenol with 2-(trifluoromethyl)benzylamine under acidic conditions (e.g., glacial acetic acid) to form the imine linkage .

Purification: Recrystallization or column chromatography (eluents like petroleum ether/ethyl acetate) to isolate the product.

Validation: Confirmation via NMR (e.g., imine proton at δ 8.3–8.5 ppm) and mass spectrometry (expected [M+H]+ ~576.33 g/mol) .

Advanced Q2: How can reaction conditions be optimized to minimize side products (e.g., Schiff base hydrolysis)? Methodological Answer:

  • Solvent Choice: Use anhydrous solvents (e.g., ethanol, THF) to suppress hydrolysis .
  • Catalysis: Employ Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Flow Reactors: Continuous flow systems improve mixing and thermal control, reducing side reactions like oxidation .
  • Real-Time Monitoring: In-situ FTIR or HPLC tracks reaction progress and identifies intermediates .

Structural Characterization

Basic Q3: What spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:

  • NMR:
    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), imine proton (δ 8.3–8.5 ppm), and CF₃ group (¹⁹F NMR δ -60 to -65 ppm) .
    • ¹³C NMR: Carbonyl/imine carbons (δ 160–170 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]+ ~576.33) and isotopic pattern (Br₂) .

Advanced Q4: How can single-crystal X-ray diffraction resolve ambiguities in imine tautomerism (enol vs. keto forms)? Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation (solvent: dichloromethane/hexane) .
  • Refinement: Use SHELXL ( ) for structure solution. Key parameters:
    • Bond lengths (C=N ~1.28 Å) vs. C-N (~1.45 Å) to confirm imine tautomer .
    • Hirshfeld surface analysis to detect intermolecular interactions (e.g., Br···H hydrogen bonds) .

Chemical Reactivity

Basic Q5: What reaction types are feasible with this compound’s functional groups? Methodological Answer:

  • Imine Reduction: Catalytic hydrogenation (H₂/Pd-C) yields secondary amines .
  • Electrophilic Substitution: Bromine atoms direct further halogenation (e.g., iodination at para positions) .
  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Ru³⁺) via imine and phenolic oxygen .

Advanced Q6: How does the trifluoromethyl group influence reaction kinetics (e.g., Hammett σ constants)? Methodological Answer:

  • Electron-Withdrawing Effect: CF₃ increases electrophilicity of the imine group (σₚ ≈ 0.88), accelerating nucleophilic attacks (e.g., hydrolysis) .
  • Kinetic Studies: Compare rate constants (e.g., hydrolysis in pH 7.4 buffer) with non-CF₃ analogs to quantify electronic effects .

Biological Activity & Mechanisms

Basic Q7: What in vitro assays are used to evaluate this compound’s enzyme inhibition potential? Methodological Answer:

  • Enzyme Assays:
    • Kinase Inhibition: Measure IC₅₀ via ADP-Glo™ assay (e.g., PI3Kα) .
    • Antimicrobial Activity: Broth microdilution (MIC values vs. S. aureus, E. coli) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Q8: How do halogen bonds (Br, CF₃) enhance target binding in molecular docking studies? Methodological Answer:

  • Docking Workflow:
    • Protein Preparation: Retrieve crystal structures (e.g., PDB ID 3QIU for PI3Kγ) .
    • Halogen Bond Analysis: Use software (e.g., AutoDock Vina) to identify Br···O/N interactions (distance ~3.0–3.5 Å) .
    • Free Energy Calculations: MM-GBSA quantifies binding affinity contributions from CF₃ (hydrophobic) vs. Br (polar) .

Computational & Theoretical Studies

Advanced Q9: How can DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps)? Methodological Answer:

  • DFT Parameters: B3LYP/6-311+G(d,p) basis set for geometry optimization .
  • Key Outputs:
    • HOMO-LUMO gap (~4.08 eV) indicates stability and charge transfer potential .
    • Molecular Electrostatic Potential (MEP) maps highlight nucleophilic/electrophilic sites (e.g., imine N vs. phenolic O) .
  • Validation: Compare computed vs. experimental UV-Vis spectra (λmax ~350 nm for π→π* transitions) .

Advanced Q10: What strategies resolve contradictions between crystallographic and computational bond lengths? Methodological Answer:

  • Error Analysis: Assess thermal motion (ADP values) in X-ray data vs. basis set limitations in DFT .
  • Multiwave Refinement: Use invariom or Hirshfeld atom refinement (HAR) to correct for X-ray vs. neutron scattering discrepancies .

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